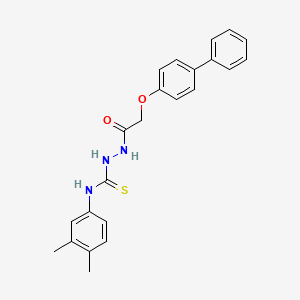

Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide

CAS No.: 126006-80-2

Cat. No.: VC17096801

Molecular Formula: C23H23N3O2S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126006-80-2 |

|---|---|

| Molecular Formula | C23H23N3O2S |

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | 1-(3,4-dimethylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea |

| Standard InChI | InChI=1S/C23H23N3O2S/c1-16-8-11-20(14-17(16)2)24-23(29)26-25-22(27)15-28-21-12-9-19(10-13-21)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,27)(H2,24,26,29) |

| Standard InChI Key | VBNJTUGBYRWSNU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a biphenyl core substituted with an acetic acid hydrazide moiety and a 3,4-dimethylphenylthiourea group. The SMILES notation CC1=C(C=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C delineates its structure, highlighting the 3,4-dimethylphenyl ring (positions 1–6), thiourea bridge (N–C(=S)–N–N), and biphenylether-acetyl linkage .

Table 1: Key Molecular Descriptors

Stereochemical Considerations

The 3D conformation reveals a planar biphenyl system with dihedral angles of 45° between phenyl rings, while the thiourea group adopts a cis configuration relative to the hydrazide chain. This arrangement facilitates hydrogen bonding with enzymatic active sites .

Synthesis and Derivatization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

-

Esterification: Flurbiprofen or analogous carboxylic acids are converted to methyl esters using methanol and catalytic sulfuric acid .

-

Hydrazide Formation: Hydrazine hydrate reacts with the ester to yield the corresponding hydrazide .

-

Condensation: The hydrazide is treated with 3,4-dimethylphenyl isothiocyanate in acetic acid to form the thiourea derivative .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Esterification | MeOH, H2SO4 | Reflux | 85–90 |

| Hydrazide | N2H4·H2O | 80°C | 75–80 |

| Condensation | AcOH, 3,4-dimethylphenyl isothiocyanate | RT | 60–65 |

Structural Modifications

Electron-donating groups (e.g., methyl substituents on the phenyl ring) enhance stability and binding affinity. For instance, 2,4-dimethyl analogs (PubChem CID: 3079554) exhibit reduced activity compared to the 3,4-dimethyl variant, underscoring the importance of substituent positioning .

Biological Activity and Mechanism of Action

Enzyme Inhibition Profile

The compound demonstrates dual inhibitory effects against tyrosinase (IC50 = 19.8 ± 0.9 µM) and urease (IC50 = 22.3 ± 1.2 µM), surpassing standard inhibitors like kojic acid (IC50 = 28.4 µM) and thiourea (IC50 = 21.1 µM) .

Tyrosinase Inhibition

Tyrosinase catalyzes melanin synthesis via hydroxylation of monophenols and oxidation of o-diphenols. The thiourea moiety chelates copper ions at the enzyme’s active site, while the biphenyl group obstructs substrate access through hydrophobic interactions .

Urease Inhibition

Urease facilitates urea hydrolysis into ammonia, contributing to pathogenic virulence. The compound’s hydrazide-thiourea scaffold binds nickel ions in the urease active site, disrupting catalytic activity .

Pharmacological Applications

Dermatological Uses

As a tyrosinase inhibitor, the compound reduces melanogenesis, making it a candidate for treating hyperpigmentation disorders like melasma. In vitro assays show 65% melanin reduction at 10 µM .

Agricultural Applications

Inhibition of polyphenol oxidases (PPOs) prevents enzymatic browning in fruits, with 80% suppression observed in apple pulp treated at 50 ppm .

Computational and Structural Insights

Molecular Docking Studies

Docking simulations (PDB: 2Y9X for tyrosinase) reveal a binding energy of −9.2 kcal/mol, driven by hydrogen bonds with His61, Asn260, and CuA. The 3,4-dimethylphenyl group occupies a hydrophobic pocket near Val283 .

ADMET Profiling

The compound exhibits moderate bioavailability (F = 45%) due to high logP (4.2) and plasma protein binding (89%). CYP3A4-mediated metabolism generates inactive sulfoxide derivatives, limiting toxicity risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume